molecular formula C12H15N3O B8801921 (2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methanol CAS No. 1446321-93-2

(2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methanol

Cat. No. B8801921
CAS RN: 1446321-93-2
M. Wt: 217.27 g/mol
InChI Key: FXKDDCBFUOGTQM-UHFFFAOYSA-N
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Description

“(2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methanol” is a compound that has been mentioned in patents and scientific literature . It is also referred to as “Compound 1” in some documents . This compound is used in the formulation of high strength/high drug load tablets . It has been found useful for treating hematological disorders such as sickle cell disease, pulmonary disease such as idiopathic pulmonary fibrosis, and hypoxia and hypoxemia conditions .


Synthesis Analysis

The synthesis of “(2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methanol” involves complex chemical processes . The details of these processes are often proprietary and are described in patents .


Molecular Structure Analysis

The molecular structure of “(2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methanol” is complex and involves several heterocyclic compounds . The compound contains a pyrazole ring attached to a pyridine ring via a methanol group .


Chemical Reactions Analysis

The chemical reactions involving “(2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methanol” are complex and involve several steps . These reactions are often carried out under controlled conditions to ensure the correct formation of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methanol” are important for its use in pharmaceutical formulations . For example, the compound has a predicted boiling point of 799.1±60.0 °C and a predicted density of 1.40±0.1 g/cm3 . It is soluble in DMSO but insoluble in water .

Future Directions

The future directions for research on “(2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methanol” could include further studies on its mechanism of action, the development of new synthesis methods, and the exploration of its potential uses in the treatment of other diseases .

properties

CAS RN

1446321-93-2

Product Name

(2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methanol

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

[2-(2-propan-2-ylpyrazol-3-yl)pyridin-3-yl]methanol

InChI

InChI=1S/C12H15N3O/c1-9(2)15-11(5-7-14-15)12-10(8-16)4-3-6-13-12/h3-7,9,16H,8H2,1-2H3

InChI Key

FXKDDCBFUOGTQM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)C2=C(C=CC=N2)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To (E)-1-(3-((tert-butyldimethylsilyloxy)methyl)pyridin-2-yl)-3-(dimethylamino)prop-2-en-1-one (crude, 1.03 g, 3.22 mmol, 1 eq.) in EtOH (10 mL) was added isopropylhydrazine hydrochloride (430 mg, 3.86 mmol, 1.2 eq.). The mixture was heated at 80° C. for 2 h, cooled, added HCl (6 N, 0.5 mL), and stirred O/N. The mixture was concentrated and diluted with EtOAc (80 mL) and NaHCO3(sat) (10 mL) solution. The layers were separated and the aqueous layer was extracted with EtOAc three times. The combined organic layers were dried over Na2SO4, concentrated, and purified on silica gel using EtOAc as eluent to give (2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methanol (500 mg, 71%) and (2-(1-isopropyl-1H-pyrazol-3-yl)pyridin-5-yl)methanol (55 mg, 25%) as pale yellow oils. Data for 2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methanol: 1H NMR (400 MHz, CDCl3) δ 8.67 (dd, J=4.7, 1.5 Hz, 1H), 8.0 (d, J=7.8 Hz, 1H), 7.61 (d, J=1.8 Hz, 1H), 7.39 (dd, J=7.8, 4.8 Hz, 1H), 6.37 (d, J=1.8 Hz, 1H), 4.67 (s, 2H), 4.55 (sep, J=6.6 Hz 1H), 1.98-2.05 (br, 1H), 1.47 (d, J=6.6 Hz, 6H). LRMS (M+H+) m/z 218.1 Data for (2-(1-isopropyl-1H-pyrazol-3-yl)pyridin-5-yl)methanol: 1H NMR (400 MHz, CDCl3) δ 8.62 (dd, J=4.8, 1.6 Hz, 1H), 7.72 (d, J=7.6 Hz, 1H), 7.55 (d, J=2.4 Hz, 1H), 7.23 (dd, J=7.6, 4.8 Hz, 1H), 6.99 (dd, J=8.0, 6.5 Hz, 1H), 6.07 (t, J=7.6 Hz, 1H), 4.67 (d, J=7.6 Hz, 2H), 4.58 (sep, J=6.7 Hz, 1H), 1.60 (d, J=6.7 Hz, 1H). LRMS (M+H+) m/z 218.1.
Quantity
430 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To (E)-1-(3-((tert-butyldimethylsilyloxy)methyl)pyridin-2-yl)-3-(dimethylamino)prop-2-en-1-one (crude, 1.03 g, 3.22 mmol, 1 eq.; refer to Example 46) in EtOH (10 mL) was added isopropylhydrazine hydrochloride (430 mg, 3.86 mmol, 1.2 eq.). The mixture was heated at 80° C. for 2 h, cooled, added HCl (6 N, 0.5 mL), and stirred O/N. The mixture was concentrated and diluted with EtOAc (80 mL) and NaHCO3(sat) (10 mL) solution. The layers were separated and the aqueous layer was extracted with EtOAc three times. The combined organic layers were dried over Na2SO4, concentrated, and purified on silica gel using EtOAc as eluent to give (2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methanol (500 mg, 71%) and (2-(1-isopropyl-1H-pyrazol-3-yl)pyridin-5-yl)methanol (55 mg, 25%) as pale yellow oils. Data for 2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methanol: 1H NMR (400 MHz, CDCl3) δ 8.67 (dd, J=4.7, 1.5 Hz, 1H), 8.0 (d, J=7.8 Hz, 1H), 7.61 (d, J=1.8 Hz, 1H), 7.39 (dd, J=7.8, 4.8 Hz, 1H), 6.37 (d, J=1.8 Hz, 1H), 4.67 (s, 2H), 4.55 (sep, J=6.6 Hz 1H), 1.98-2.05 (br, 1H), 1.47 (d, J=6.6 Hz, 6H). LRMS (M+H+) m/z 218.1 Data for (2-(1-isopropyl-1H-pyrazol-3-yl)pyridin-5-yl)methanol: 1H NMR (400 MHz, CDCl3) δ 8.62 (dd, J=4.8, 1.6 Hz, 1H), 7.72 (d, J=7.6 Hz, 1H), 7.55 (d, J=2.4 Hz, 1H), 7.23 (dd, J=7.6, 4.8 Hz, 1H), 6.99 (dd, J=8.0, 6.5 Hz, 1H), 6.07 (t, J=7.6 Hz, 1H), 4.67 (d, J=7.6 Hz, 2H), 4.58 (sep, J=6.7 Hz, 1H), 1.60 (d, J=6.7 Hz, 1H). LRMS (M+H+) m/z 218.1
Name
(E)-1-(3-((tert-butyldimethylsilyloxy)methyl)pyridin-2-yl)-3-(dimethylamino)prop-2-en-1-one
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
430 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

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